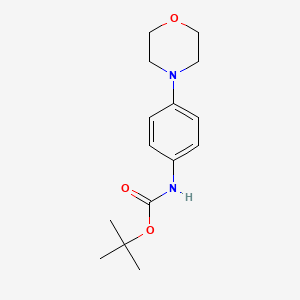

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMBUHFNPUQJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467359 | |

| Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564483-40-5 | |

| Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of 4-Morpholinoaniline

The most straightforward method for synthesizing tert-butyl N-(4-morpholin-4-ylphenyl)carbamate involves the reaction of 4-morpholinoaniline with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This approach leverages the nucleophilic nature of the aromatic amine to facilitate carbamate formation.

Classical Boc Protection Protocol

Reagents :

- 4-Morpholinoaniline

- Di-tert-butyl dicarbonate (Boc₂O)

- Base (e.g., triethylamine, sodium bicarbonate)

- Solvent (dichloromethane, tetrahydrofuran, or toluene)

Procedure :

- 4-Morpholinoaniline is dissolved in anhydrous dichloromethane (DCM).

- Boc₂O (1.1–1.5 equivalents) is added dropwise at 0°C.

- A base (e.g., triethylamine, 1.2 equivalents) is introduced to scavenge the generated acid.

- The reaction is stirred at room temperature for 12–24 hours.

- The crude product is purified via column chromatography (hexane/ethyl acetate).

Mechanistic Insight :

The base deprotonates the aromatic amine, enhancing its nucleophilicity for attack on the electrophilic carbonyl of Boc₂O. The tert-butyl group acts as a steric shield, stabilizing the carbamate against hydrolysis.

Catalytic Methods for Enhanced Efficiency

Recent advances employ heterogeneous catalysts to improve reaction kinetics and yields:

Nanoporous Titania Catalyst

Conditions :

- Catalyst: Sulfonic acid-functionalized TiO₂ (10 mg/mmol)

- Solvent: Solvent-free (neat conditions)

- Temperature: 20°C

- Time: 35 minutes

Outcome :

- Yield : 89%.

- Advantages : Eliminates solvent use, reduces reaction time, and simplifies purification.

Fe₃O4@MCM-41@Zr-Piperazine Nanocatalyst

Conditions :

- Catalyst: 0.03 g/mmol

- Solvent: Ethanol

- Temperature: Ambient

- Time: 1–2 hours

Outcome :

Alternative Synthetic Routes

Stepwise Synthesis via Intermediate Halogenation

Optimization and Scalability

Solvent and Temperature Effects

- Solvent : Polar aprotic solvents (e.g., DMF, THF) accelerate reaction rates but may complicate purification. Non-polar solvents (toluene) favor slower, cleaner reactions.

- Temperature : Elevated temperatures (70–80°C) reduce reaction times but risk Boc group degradation. Room temperature is ideal for lab-scale synthesis.

Catalyst Screening

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None (Base only) | DCM | 24 | 75 |

| TiO₂-Pr-SO₃H | Neat | 0.5 | 89 |

| Fe₃O4@MCM-41@Zr-Piperazine | EtOH | 1.5 | 92 |

| DMAP | THF | 12 | 80 |

Challenges and Solutions

Byproduct Formation

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

- Reactor Type : Packed-bed reactor with immobilized TiO₂-Pr-SO₃H.

- Flow Rate : 10 mL/min.

- Output : 1.2 kg/day with ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield 4-morpholinoaniline.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides in the presence of a base like sodium hydride.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used.

Major Products Formed

Substitution Reactions: Products vary depending on the substituent introduced.

Deprotection Reactions: The primary product is 4-morpholinoaniline.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group, a morpholine ring, and a phenyl group, which contribute to its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of 294.35 g/mol. The presence of the morpholine ring enhances its solubility and interaction with biological targets.

Applications in Organic Synthesis

1. Protecting Group for Amines:

Tert-butyl N-(4-morpholin-4-ylphenyl)carbamate serves as a protecting group for amines during peptide synthesis. This protection is crucial in multi-step organic reactions where selective functionalization is required.

2. Building Block for Heterocyclic Compounds:

The compound acts as a building block in the synthesis of various heterocyclic compounds, facilitating the development of complex organic molecules used in pharmaceuticals.

3. Substitution Reactions:

It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups, allowing for the creation of diverse derivatives tailored for specific applications.

Biological Research Applications

1. Enzyme Inhibition Studies:

this compound has been investigated for its ability to inhibit specific enzymes involved in various diseases. Its mechanism typically involves binding to the active site of enzymes or receptors, altering their activity and affecting biochemical pathways .

2. Drug Discovery:

This compound serves as a model for studying binding affinities and specificities towards various biological targets, indicating its relevance in drug discovery and development processes. It has shown potential as an inhibitor in cancer therapy and neuroprotection by modulating pathways associated with tumor growth and neurodegeneration.

Case Studies

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific kinase involved in cancer cell proliferation. The compound exhibited an IC50 value indicating significant potency compared to standard inhibitors used in clinical settings.

Case Study 2: Neuroprotective Effects

Research indicated that this compound could prevent amyloid beta aggregation, a key factor in Alzheimer's disease. The modulation of this pathway suggests potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amine .

Comparison with Similar Compounds

Similar Compounds

4-Morpholinoaniline: A precursor to tert-butyl N-(4-morpholin-4-ylphenyl)carbamate, used in similar applications but lacks the Boc protecting group.

N-BOC Aniline: Another Boc-protected amine, used in peptide synthesis and organic synthesis.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the Boc protecting group. This combination provides enhanced stability and selectivity in synthetic applications compared to other Boc-protected amines .

Biological Activity

Tert-butyl N-(4-morpholin-4-ylphenyl)carbamate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activity. This compound, characterized by its unique structural features, including a morpholine ring and a carbamate moiety, has shown promise in various therapeutic applications, particularly in the context of enzyme inhibition and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O3, with a molecular weight of approximately 278.352 g/mol. The presence of the morpholine ring enhances its solubility and biological activity, making it an interesting candidate for medicinal applications.

Structural Representation

| Feature | Description |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.352 g/mol |

| Functional Groups | Tert-butyl, morpholine, carbamate |

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors involved in various biochemical pathways. The mechanism typically involves binding at the active sites of these targets, leading to inhibition of their activity. This inhibition can modulate pathways related to cell growth, differentiation, and apoptosis.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor in enzymatic pathways associated with cancer cell proliferation. For instance, studies have shown that compounds structurally similar to this compound exhibit inhibitory effects on kinases involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study exploring the effects of related compounds demonstrated significant inhibition of specific kinases, suggesting that this compound may possess similar properties. The morpholine moiety is believed to enhance cellular penetration and interaction with biological targets.

Interaction with Biological Targets

Preliminary data from interaction studies suggest that this compound may bind effectively to receptors involved in signal transduction pathways related to cancer progression. This binding could lead to altered cellular responses and potential therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl N-(3-amino-4-morpholin-4-ylphenyl)carbamate | C15H22N2O3 | Inhibitor of specific kinases | Contains an amino group that may enhance binding |

| Tert-butyl N-(2-hydroxyphenyl)carbamate | C12H17NO3 | Moderate antimicrobial activity | Lacks the morpholine ring but retains carbamate functionality |

| Tert-butyl N-(morpholin-3-ylphenyl)carbamate | C15H22N2O3 | Potential anti-inflammatory effects | Different positioning of morpholine enhances selectivity |

The structural arrangement of this compound optimizes its interaction with biological targets while maintaining favorable pharmacokinetic properties.

Applications in Medicinal Chemistry

The versatility of this compound extends beyond enzyme inhibition; it has potential applications in various fields:

- Cancer Therapy : As an inhibitor of pathways associated with tumor growth.

- Neuroprotection : Potential use in preventing neurodegeneration through modulation of amyloid beta aggregation.

- Drug Development : Serves as a model compound for studying enzyme interactions and binding affinities.

Neuroprotective Studies

Research into related compounds has indicated their ability to inhibit amyloidogenesis, which is crucial for conditions like Alzheimer's disease. For example, a compound structurally similar to this compound demonstrated significant inhibition of amyloid beta aggregation, suggesting potential neuroprotective effects .

Q & A

Q. How is tert-butyl N-(4-morpholin-4-ylphenyl)carbamate synthesized, and what key reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves coupling 4-morpholin-4-ylaniline with tert-butyl carbamate derivatives under activating conditions. Key parameters include:

- Reagent Selection : Use coupling agents like EDC/HOBt or DCC for carbamate bond formation .

- Temperature Control : Maintain temperatures between 0–25°C to prevent side reactions (e.g., decomposition or over-activation) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization removes unreacted starting materials .

Q. What are the recommended analytical techniques for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, morpholine protons at δ ~3.6 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% target peak area) .

- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion [M+H] and fragmentation patterns .

- FT-IR : Carbamate C=O stretch at ~1700 cm and N-H stretch at ~3300 cm confirm functional groups .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C under inert gas (N/Ar) to prevent hydrolysis or oxidation .

- Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation .

- Incompatibilities : Avoid strong acids/bases (risk of tert-butyl cleavage) and oxidizing agents (risk of morpholine ring oxidation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound to minimize by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, stoichiometry, solvent) and identify optimal conditions .

- By-Product Analysis : LC-MS identifies impurities (e.g., tert-butyl-deprotected analogs), guiding adjustments in reagent ratios or reaction time .

- Catalytic Additives : Additives like DMAP (4-dimethylaminopyridine) improve coupling efficiency, reducing unreacted intermediates .

Q. What strategies are effective in resolving enantiomeric impurities during the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during coupling steps to favor the desired stereoisomer .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts for selective crystallization .

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Density Functional Theory models (e.g., B3LYP/6-31G*) predict bond dissociation energies (e.g., tert-butyl C-O bond stability) and reaction pathways .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess hydrolysis risks in aqueous environments .

- QSAR Models : Quantitative Structure-Activity Relationships correlate substituent effects (e.g., morpholine ring modifications) with biological activity or stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.